molecular formula C20H23N3O2 B2838146 (5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile CAS No. 883278-94-2

(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2838146
CAS No.: 883278-94-2
M. Wt: 337.423
InChI Key: KYGWGMPSRBIBPD-AQTBWJFISA-N
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Description

The compound (5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a pyridine derivative featuring a tetrahydropyridine core with a Z-configuration at the C5 position. Key structural elements include:

  • 1-Butyl group: Enhances lipophilicity and influences molecular packing.
  • 4-Methyl and 2,6-dioxo groups: Contribute to electronic effects and ring stability.
  • 3-Carbonitrile: A strong electron-withdrawing group affecting reactivity and intermolecular interactions.

Properties

IUPAC Name

1-butyl-5-[(3-ethylphenyl)iminomethyl]-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-4-6-10-23-19(24)17(12-21)14(3)18(20(23)25)13-22-16-9-7-8-15(5-2)11-16/h7-9,11,13,25H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFFAOBUTUHTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C(C1=O)C#N)C)C=NC2=CC=CC(=C2)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-1-butyl-5-{[(3-ethylphenyl)amino]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile, also known by its CAS number 882137-32-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H23N3O2C_{20}H_{23}N_{3}O_{2} with a molecular weight of 337.4 g/mol. The structure features a tetrahydropyridine core with various functional groups that may contribute to its biological properties.

PropertyValue
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
CAS Number882137-32-8

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of related compounds. For instance, derivatives with similar structures have shown effectiveness against various fungi and bacteria, suggesting potential applications in treating infections .
  • Anticancer Potential : The tetrahydropyridine scaffold has been associated with anticancer activity. Research into related compounds has demonstrated their ability to inhibit cancer cell proliferation in vitro, indicating that this compound may also possess similar properties .
  • Anti-inflammatory Effects : Compounds containing similar functional groups have been reported to exhibit anti-inflammatory activity. This suggests that this compound could be explored for its potential in managing inflammatory conditions .

Case Studies and Research Findings

A review of literature reveals several studies focusing on compounds structurally related to this compound:

Study 1: Antifungal Activity

In a study evaluating novel thiosemicarbazides containing triazine derivatives, compounds with similar structures demonstrated significant antifungal activity against Candida albicans and Cryptococcus strains. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 4.0 μg/mL for effective compounds .

Study 2: Anticancer Activity

Research on tetrahydropyridine derivatives indicated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. These findings suggest that the structural components present in this compound could be optimized for improved anticancer efficacy .

Study 3: Anti-inflammatory Properties

A related study explored the anti-inflammatory effects of tetrahydropyridine derivatives in animal models. Results indicated a reduction in inflammatory markers and symptoms when treated with similar compounds.

Comparison with Similar Compounds

(5Z)-5-{[5-(3-Chlorophenyl)Furan-2-yl]Methylidene}-4-Methyl-2,6-Dioxo-1,2,5,6-Tetrahydropyridine-3-Carbonitrile ()

  • Substituent Differences: Replaces the (3-ethylphenyl)amino group with a 3-chlorophenyl-furan moiety.
  • Physicochemical Properties :
    • Higher molecular weight (338.74 g/mol vs. ~330–350 g/mol estimated for the target compound).
    • Lower vapor pressure (2.69 × 10⁻¹¹ mmHg at 25°C) due to increased aromaticity and chlorine substitution .
  • Electronic Effects : The furan oxygen may enhance π-π stacking, while chlorine increases electrophilicity.

(5Z)-5-(Hydroxymethylene)-1,4-Dimethyl-2,6-Dioxo-1,2,5,6-Tetrahydropyridine-3-Carbonitrile ()

  • Substituent Differences: Lacks the butyl and aromatic amino groups, featuring a hydroxymethylene group instead.
  • Physicochemical Properties :
    • Smaller molecular weight (192.17 g/mol) due to simpler substituents.
    • Higher polarity from the hydroxyl group, likely increasing aqueous solubility .

Table 1: Structural and Physical Comparison of Pyridine-3-Carbonitrile Derivatives

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Boiling Point (°C)
Target Compound C₂₀H₂₂N₄O₂* Butyl, (3-ethylphenyl)amino ~338† N/A
Compound C₁₈H₁₁ClN₂O₃ 3-Chlorophenyl-furan 338.74 529.5
Compound C₉H₈N₂O₃ Hydroxymethylene, methyl 192.17 N/A

*Estimated based on structural similarity.

Heterocyclic Core Variations

Pyrano[2,3-c]Pyrazole-5-Carbonitriles ()

  • Core Structure : Fused pyran-pyrazole rings instead of pyridine.
  • Functional Groups: Similar carbonitrile and amino substituents (e.g., 6-amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) .

Pyridazine and Thiazolo-Pyrimidine Carbonitriles ()

  • Core Structure : Pyridazine () and thiazolo-pyrimidine () systems.
  • Functional Groups: Carbonitriles and aromatic amines (e.g., 3-amino-5-benzoylpyridazine-4-carbonitrile) .
  • Impact : Pyridazines exhibit greater planarity, while thiazolo-pyrimidines offer sulfur-containing heterocycles, influencing redox properties and bioactivity .

Table 2: Heterocyclic Core Comparison

Core Structure Example Compound Key Features Potential Applications
Pyridine (Target Compound) Target Compound Planar, moderate polarity Drug design, catalysis
Pyrano-Pyrazole 6-Amino-1-(4-chlorophenyl)-3-methyl Fused rings, multiple H-bond donors Antimicrobial agents
Pyridazine 3-Amino-5-benzoylpyridazine-4-CN High planarity, electron deficiency Photovoltaic materials
Thiazolo-Pyrimidine (2Z)-2-(4-Cyanobenzylidene)-... Sulfur atom, fused rings Enzyme inhibition

Functional Group Analysis

Carbonitrile Group

  • Present in all compared compounds, the -CN group:
    • Withdraws electrons, reducing HOMO-LUMO gaps.
    • Enhances dipole-dipole interactions in crystal packing .

Aromatic Amino vs. Furan/Chlorophenyl Groups

  • Chlorine in increases lipophilicity (ClogP ~3.5) compared to the ethyl group (ClogP ~4.0 estimated) .

Structural Similarity Metrics

  • Tanimoto Coefficient : Effective for comparing binary fingerprints (e.g., carbonitrile presence) but less sensitive to stereochemistry .
  • Graph Comparison : Accurately maps the Z-configuration and substituent arrangement in the target compound vs. ’s E/Z isomers .

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